molecular formula C10H12N4O3 B5699043 N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide

N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide

Cat. No.: B5699043
M. Wt: 236.23 g/mol
InChI Key: MXIXUHCEFXRLSL-UHFFFAOYSA-N
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Description

N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide is a complex organic compound characterized by the presence of cyclopropane and oxadiazole rings

Preparation Methods

The synthesis of N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with appropriate amines and oxadiazole derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-9(5-1-2-5)11-7-8(14-17-13-7)12-10(16)6-3-4-6/h5-6H,1-4H2,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIXUHCEFXRLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NON=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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